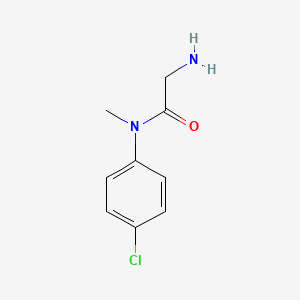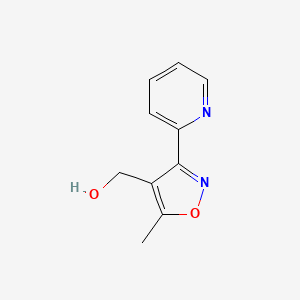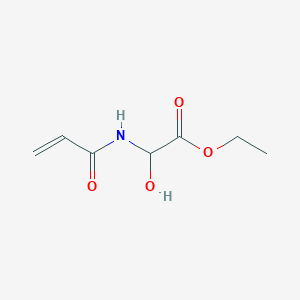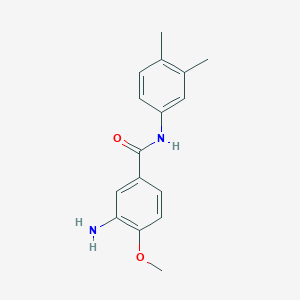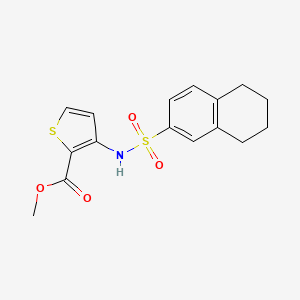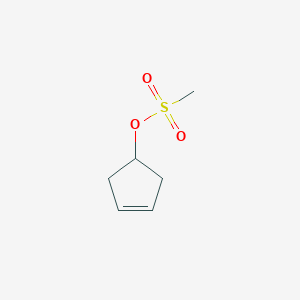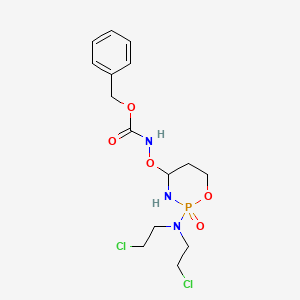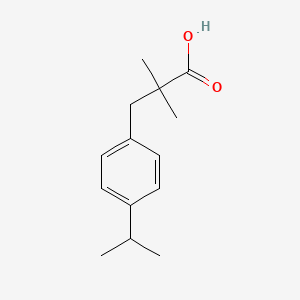![molecular formula C8H12N2O2 B8671147 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol](/img/structure/B8671147.png)
3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol is a heterocyclic organic compound that belongs to the class of aminopyridine N-oxides. This compound is characterized by the presence of a pyridine ring substituted with an amino group and a hydroxypropyl group, along with an N-oxide functional group. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol typically involves the reaction of 2-aminopyridine with 3-chloropropanol in the presence of a base, followed by oxidation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the oxidation step may be carried out using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in oxidation reactions, leading to the formation of higher oxidation state products.
Reduction: The compound can be reduced to its corresponding amine, 2-(3-Hydroxypropyl)aminopyridine, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: 2-(3-Hydroxypropyl)aminopyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Aminopyridine N-oxide: Shares the N-oxide functional group but lacks the hydroxypropyl substitution.
3-Aminopyridine N-oxide: Similar structure but with the amino group in a different position.
4-Aminopyridine N-oxide: Another isomer with the amino group in the para position.
Uniqueness: 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol |
InChI |
InChI=1S/C8H12N2O2/c11-7-3-5-9-8-4-1-2-6-10(8)12/h1-2,4,6,11-12H,3,5,7H2 |
InChI-Schlüssel |
YBIZAOIZDQUGSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NCCCO)N(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


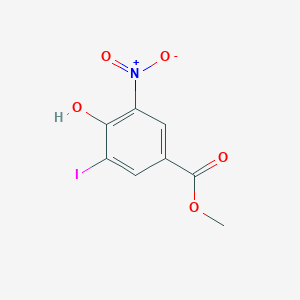
![N-(Cyclopentylmethyl)-4-[(propan-2-yl)oxy]aniline](/img/structure/B8671080.png)
